3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine
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Overview
Description
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a brominated pyridine structure
Preparation Methods
The synthesis of 3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method includes the fluorination of pyridine derivatives using complex reagents like AlF3 and CuF2 .
Chemical Reactions Analysis
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like sodium iodide and copper(I) iodide.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which uses palladium catalysts and boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used in the synthesis of more complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound’s brominated structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis pathways .
Comparison with Similar Compounds
3-Bromo-2-(5-bromopyridin-3-yl)-1-oxo-1lambda~5~-pyridine can be compared with other brominated pyridine derivatives, such as:
3-Bromo-2-pyridinamine: Another brominated pyridine with different functional groups and applications.
3-Bromo-5-methoxypyridine: Features a methoxy group, leading to different chemical properties and uses.
2-Fluoro-3-bromopyridine: A fluorinated and brominated pyridine with unique reactivity.
Properties
CAS No. |
61305-05-3 |
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Molecular Formula |
C10H6Br2N2O |
Molecular Weight |
329.97 g/mol |
IUPAC Name |
3-bromo-2-(5-bromopyridin-3-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-4-7(5-13-6-8)10-9(12)2-1-3-14(10)15/h1-6H |
InChI Key |
VWAQGZUWMXBSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])C2=CC(=CN=C2)Br)Br |
Origin of Product |
United States |
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